![molecular formula C14H9Cl3N2O B8271500 2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole CAS No. 16883-23-1](/img/structure/B8271500.png)
2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds like 2,4,5-Trichlorophenoxyacetic acid (also known as 2,4,5-T), a synthetic auxin, involves the reaction of 2,4,5-Trichlorophenol and chloroacetic acid .Molecular Structure Analysis
The molecular structure of the related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is C8H5Cl3O3 . It’s an organochloride with the molecular formula C6H3Cl3O .Chemical Reactions Analysis
The chemical reactions involving related compounds like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene involve the intermediate production of 2,4,5-trichlorophenol (TCP) and the formation of 2,3,7,8-Tetrachlorodibenzodioxin (TCDD, commonly referred to simply as dioxin) as an unwanted by-product .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) include a molar mass of 255.48 g/mol, a melting point of 154 to 158 °C, and a boiling point at which it decomposes .Mécanisme D'action
Safety and Hazards
Orientations Futures
As for future directions, it’s important to note that the use of related compounds like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) has been phased out due to toxicity concerns . Therefore, any future research or development involving “2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole” would need to take these concerns into account.
Propriétés
Numéro CAS |
16883-23-1 |
|---|---|
Formule moléculaire |
C14H9Cl3N2O |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
2-[(2,4,5-trichlorophenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O/c15-8-5-10(17)13(6-9(8)16)20-7-14-18-11-3-1-2-4-12(11)19-14/h1-6H,7H2,(H,18,19) |
Clé InChI |
GFRZLMJKJQYBAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)COC3=CC(=C(C=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)



![4-bromo-2-[(E)-2-nitroethenyl]phenol](/img/structure/B8271483.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)


